N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, is characterized by its unique structure, which includes two dimethoxyphenyl groups and a morpholino group attached to a triazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of Dimethoxyphenyl Groups: The dimethoxyphenyl groups can be introduced via nucleophilic substitution reactions using 3,4-dimethoxyaniline.
Attachment of the Morpholino Group: The morpholino group can be attached through a nucleophilic substitution reaction using morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine core.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N2,N4-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine: Lacks the morpholino group.
N2,N4-bis(3,4-dimethoxyphenyl)-6-piperidino-1,3,5-triazine-2,4-diamine: Contains a piperidino group instead of a morpholino group.
Uniqueness
N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is unique due to the presence of both dimethoxyphenyl and morpholino groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-N,4-N-bis(3,4-dimethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O5/c1-30-17-7-5-15(13-19(17)32-3)24-21-26-22(28-23(27-21)29-9-11-34-12-10-29)25-16-6-8-18(31-2)20(14-16)33-4/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBIENWWZZQYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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